molecular formula C20H18O3 B14343512 4,4'-[(2-Methoxyphenyl)methylene]diphenol CAS No. 102077-86-1

4,4'-[(2-Methoxyphenyl)methylene]diphenol

Cat. No.: B14343512
CAS No.: 102077-86-1
M. Wt: 306.4 g/mol
InChI Key: DEEPZVNOHXHLTG-UHFFFAOYSA-N
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Description

4,4’-[(2-Methoxyphenyl)methylene]diphenol is an organic compound with the molecular formula C20H18O3 It is a derivative of diphenol, where the phenolic groups are connected through a methylene bridge substituted with a 2-methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-[(2-Methoxyphenyl)methylene]diphenol typically involves the condensation of 2-methoxybenzaldehyde with bisphenol A under acidic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which is subsequently reduced to yield the final product. Common reagents used in this synthesis include hydrochloric acid or sulfuric acid as catalysts, and sodium borohydride or lithium aluminum hydride as reducing agents .

Industrial Production Methods

In an industrial setting, the production of 4,4’-[(2-Methoxyphenyl)methylene]diphenol can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors and automated systems are often employed to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

4,4’-[(2-Methoxyphenyl)methylene]diphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4,4’-[(2-Methoxyphenyl)methylene]diphenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4’-[(2-Methoxyphenyl)methylene]diphenol involves its interaction with various molecular targets. The phenolic groups can donate hydrogen atoms, acting as antioxidants and scavenging free radicals. The methoxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity to proteins and enzymes. These interactions can modulate signaling pathways and cellular processes, contributing to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4’-[(2-Methoxyphenyl)methylene]diphenol is unique due to the presence of the methoxy group, which imparts distinct chemical and biological properties. This substitution enhances the compound’s solubility, reactivity, and potential for specific interactions with biological targets, making it a valuable compound for various applications .

Properties

CAS No.

102077-86-1

Molecular Formula

C20H18O3

Molecular Weight

306.4 g/mol

IUPAC Name

4-[(4-hydroxyphenyl)-(2-methoxyphenyl)methyl]phenol

InChI

InChI=1S/C20H18O3/c1-23-19-5-3-2-4-18(19)20(14-6-10-16(21)11-7-14)15-8-12-17(22)13-9-15/h2-13,20-22H,1H3

InChI Key

DEEPZVNOHXHLTG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C(C2=CC=C(C=C2)O)C3=CC=C(C=C3)O

Origin of Product

United States

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